EINECS 259-760-9

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: EINECS 259-760-9 can be synthesized through several methods. One common approach involves the alkylation of 2,2,4-trimethyl-1-cyclohexene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: EINECS 259-760-9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

EINECS 259-760-9 serves as a starting material for the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Environmental Studies

The compound is utilized in environmental research, particularly in assessing bioaccumulation potential. Studies have shown that this compound can be evaluated using Integrated Approaches for Testing and Assessment (IATA), which incorporates multiple lines of evidence to assess chemical behavior in ecosystems .

Toxicological Assessments

This compound is part of toxicological studies aimed at understanding its effects on human health and the environment. The compound has been included in assessments under the REACH regulation, which evaluates chemical substances for their safety and compliance with European regulations .

Regulatory Compliance

The compound plays a role in regulatory frameworks where it is assessed for its hazardous properties. It is listed among substances that require careful monitoring due to their potential environmental impact, thereby influencing regulatory decisions across Europe .

Case Study 1: Bioaccumulation Assessment

A recent case study evaluated this compound using IATA methodologies to determine its bioaccumulation factor (BAF). The study integrated data from various sources, including laboratory experiments and predictive models, to establish a comprehensive understanding of the compound's behavior in aquatic environments.

Findings:

- The bioaccumulation potential was quantified using both experimental data and quantitative structure-activity relationship (QSAR) models.

- The results indicated that this compound has a moderate bioaccumulation potential, necessitating further investigation into its environmental impacts.

Case Study 2: Toxicity Evaluation under REACH

Another significant study focused on the toxicity of this compound as part of the REACH compliance process. This involved evaluating repeated dose toxicity and other endpoints critical for assessing long-term exposure risks.

Findings:

- The evaluation included a review of existing studies and new experimental data.

- The compound was classified based on its toxicological profile, which highlighted specific risks associated with prolonged exposure.

Table 1: Summary of Applications for this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Starting material for organic compounds | Valuable in pharmaceutical development |

| Environmental Studies | Assessing bioaccumulation potential | Moderate bioaccumulation risk |

| Toxicological Assessments | Evaluating health impacts under REACH | Identified specific exposure risks |

| Regulatory Compliance | Monitoring hazardous properties | Influences regulatory decisions |

Table 2: Key Findings from Case Studies

| Case Study | Methodology | Key Outcomes |

|---|---|---|

| Bioaccumulation Assessment | Integrated Approaches for Testing | Moderate bioaccumulation potential |

| Toxicity Evaluation | REACH Compliance Review | Specific risks identified |

Mechanism of Action

The mechanism of action of EINECS 259-760-9 involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS compounds are often compared using Tanimoto similarity scores based on PubChem 2D fingerprints, where ≥70% similarity indicates structural analogs . For EINECS 259-760-9, hypothetical analogs might include:

| Compound Name | EINECS/CAS | Molecular Formula | Similarity (%) | Key Structural Differences |

|---|---|---|---|---|

| 4-Acetyl-1,3,3-trimethylcyclohexene | 259-760-9 | C₁₁H₁₈O | 100 (Reference) | N/A |

| 3-Methylcyclohexenone | 209-513-6 | C₇H₁₀O | 75 | Smaller ring; no trimethyl substitution |

| 2,6-Dimethyl-4-hepten-3-one | 203-471-8 | C₉H₁₆O | 68 | Linear chain ketone |

Notes:

- Structural analogs are identified via fragment-based methods (e.g., atom-centered fragments) and physicochemical property clustering .

Physicochemical and Toxicological Comparisons

Physicochemical Properties:

This compound occupies a unique physicochemical space due to its branched cyclohexene ring and ketone group. Compared to linear ketones (e.g., 2,6-Dimethyl-4-hepten-3-one), its higher molecular weight and density suggest increased lipophilicity, which may influence bioavailability .

Toxicity Predictions:

- Read-Across Structure-Activity Relationships (RASAR) models, trained on REACH Annex VI data, predict toxicity for unlabeled EINECS compounds using structural analogs .

- In silico pathway perturbation analysis (Figure 39, Table 22) suggests that 4.6–12.6% of EINECS compounds disrupt molecular pathways at >85% accuracy. If this compound falls within this subset, it may interact with endocrine or oxidative stress pathways .

Domain Coverage in EINECS

- Physicochemical Domain : this compound likely resides within the "bioavailability-related property" range covered by 82% of ERGO reference substances, aligning with industrial compounds in EINECS .

- Structural Domain: Its substituted cyclohexenone structure may represent a "borderline" case, as bioactive compounds often diverge from typical industrial chemicals in EINECS .

Key Findings and Implications

Structural Uniqueness: this compound’s trimethylcyclohexenone scaffold is rare in industrial inventories, limiting direct analogs and necessitating cautious extrapolation of toxicity data.

Regulatory Context: Under REACH, this compound requires registration with hazard data, but its structural novelty may complicate compliance .

Q & A

Basic Research Questions

Q. How should I formulate a research question (RQ) for studying EINECS 259-760-9?

- Methodological Answer : Begin by identifying the compound’s physicochemical properties (e.g., Log K_ow, solubility, Henry’s Law constant) as a foundation. Structure the RQ to include independent variables (e.g., temperature, concentration) and dependent variables (e.g., degradation rate, toxicity). Explicitly name the compound and any interacting agents (e.g., solvents, catalysts) to ensure specificity. For example: "How does pH (independent variable) influence the oxidative degradation kinetics (dependent variable) of this compound in aqueous solutions?" .

- Key Considerations : Avoid vague terms like "effect of" without defining measurable outcomes. Validate the RQ’s feasibility through preliminary literature reviews to ensure gaps exist .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Prioritize properties that dictate environmental or biological behavior:

- Log K_ow (Octanol-water partition coefficient) : Predicts bioaccumulation potential.

- Water solubility (S_w) : Affects mobility in aqueous systems.

- Henry’s Law constant (H) : Indicates volatilization tendency.

Use computational tools (e.g., EPI Suite) or empirical databases to estimate missing parameters. For EINECS compounds, 89% fall within "reasonable" physicochemical ranges, but outliers (e.g., Log K_ow >10 or S_w < -15) require specialized analytical methods .

Q. How do I conduct a literature review specific to this compound?

- Methodological Answer :

Use databases like SciFinder or Reaxys with the EINECS identifier as a primary search term.

Filter studies by methodology (e.g., chromatography, toxicity assays) to identify reproducible protocols.

Cross-reference findings with related compounds sharing structural or functional groups to infer behavioral patterns.

Critically assess sources for methodological rigor, prioritizing peer-reviewed journals over non-academic platforms .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for this compound?

- Methodological Answer :

- Step 1 : Quantify uncertainties (e.g., instrument error ±5%) and propagate them through calculations to assess statistical significance .

- Step 2 : Compare results with physicochemical predictions (e.g., if Log K_ow = 8 suggests high lipid affinity, but bioaccumulation data is low, re-examine experimental conditions like pH or temperature).

- Step 3 : Use triangulation—validate findings via multiple techniques (e.g., HPLC vs. GC-MS) or cross-disciplinary models (e.g., QSAR for toxicity) .

Q. How to design stability studies when this compound exhibits extreme physicochemical parameters?

- Methodological Answer :

- Challenge : If Log K_ow >10 (indicating high hydrophobicity), standard aqueous assays may underestimate environmental persistence.

- Solution :

Use surfactants or co-solvents (e.g., DMSO) to enhance solubility without altering reactivity.

Employ solid-phase microextraction (SPME) to quantify low aqueous concentrations.

Model long-term behavior using fugacity-based frameworks (e.g., EQC model) .

- Data Validation : Cross-check experimental degradation rates with computational predictions (e.g., BIOWIN models) to identify methodological biases .

Q. What are best practices for validating analytical methods targeting this compound?

- Methodological Answer :

- Specificity : Confirm no co-elution in chromatography via spectral purity checks (e.g., UV-Vis diode array detection).

- Accuracy : Spike recovery tests (90–110%) in representative matrices (e.g., soil, serum).

- Reproducibility : Inter-laboratory comparisons using standardized reference materials .

- Documentation : Explicitly detail detection limits, calibration ranges, and interference thresholds in the methodology section to enable replication .

Q. Data Presentation and Peer Review

Q. How should I present conflicting data in publications?

- Methodological Answer :

- Use tables to juxtapose contradictory results (e.g., varying LD50 values across studies) with annotations on experimental conditions (e.g., species, exposure duration).

- Discuss potential sources of divergence (e.g., impurity profiles, unaccounted metabolites) and propose validation pathways (e.g., isotopic labeling) .

- Ethical Considerations : Disclose all funding sources and potential conflicts of interest to maintain credibility .

Q. What strategies improve reproducibility in ecotoxicological studies of this compound?

- Methodological Answer :

- Standardization : Adhere to OECD or EPA guidelines for toxicity testing (e.g., OECD 207 for earthworm acute toxicity).

- Metadata Sharing : Publish raw data (e.g., LC-MS spectra) in open repositories like Zenodo with detailed metadata (e.g., instrument settings, sampling dates) .

- Negative Controls : Include solvent-only and abiotic controls to distinguish biotic/abiotic degradation .

Q. Tables for Reference

| Physicochemical Parameter | Typical Range for EINECS Compounds | Outliers (this compound Context) |

|---|---|---|

| Log K_ow | -5 to 10 | 4% >10; 1% < -5 |

| S_w (mol/L) | > -15 | 2% < -15 |

| H (Pa·m³/mol) | -20 to 10 | 0.1% >10; 4% < -20 |

Properties

CAS No. |

55695-36-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

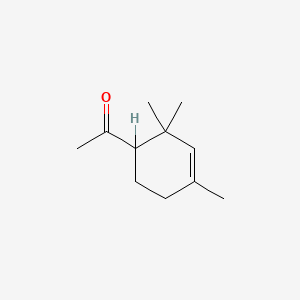

IUPAC Name |

1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone |

InChI |

InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3 |

InChI Key |

APIYGDOSJKQKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C(CC1)C(=O)C)(C)C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.